molecular formula C13H15D5O2 B1162871 4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5

4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5

Cat. No.: B1162871
M. Wt: 213.3
InChI Key: SYAUGQOFRUBJCC-HIHMOWEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5 is a deuterium-labeled analog of a polyunsaturated fatty acid (PUFA) featuring three cis-configured double bonds at the 4, 7, and 10 positions. This stable isotope-labeled internal standard is essential for the precise quantification of its non-labeled counterpart and related oxylipins in complex biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Researchers employ this compound in targeted lipidomics to investigate lipid peroxidation pathways, which are critical in the pathophysiology of conditions like traumatic brain injury . It enables the accurate distinction of enzymatic oxidation products from those generated by non-enzymatic, reactive oxygen species (ROS)-driven mechanisms, a crucial aspect of studying oxidative stress . The applications extend to probing the role of specific PUFA metabolites in inflammation, cellular signaling, and metabolic regulation. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H15D5O2

Molecular Weight

213.3

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h3-4,6-7,9-10H,2,5,8,11-12H2,1H3,(H,14,15)/b4-3-,7-6-,10-9-/i1D3,2D2

InChI Key

SYAUGQOFRUBJCC-HIHMOWEVSA-N

SMILES

[2H]C(C([2H])([2H])[2H])([2H])/C=CC/C=CC/C=CCCC(O)=O

Synonyms

(4Z,7Z,10Z)-trideca-4,7,10-trienoic-12,12/',13,13,13-d5 acid

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

One of the primary applications of 4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5 is in metabolic research. Its deuterated form allows researchers to trace the pathways of fatty acid metabolism with high precision. For instance, studies have shown that deuterated fatty acids can be used to investigate the kinetics of lipid metabolism and the role of specific enzymes in fatty acid oxidation processes .

Case Study: Lipid Metabolism
A study utilized deuterated fatty acids to analyze the metabolic fate of lipids in various tissues. The incorporation of this compound into cellular membranes was tracked using mass spectrometry, revealing insights into how polyunsaturated fatty acids influence membrane fluidity and function .

Pharmacological Research

The compound has also been investigated for its pharmacological properties, particularly in the context of inflammation and immune response modulation. Research indicates that metabolites derived from polyunsaturated fatty acids can act as specialized pro-resolving mediators, which play a critical role in resolving inflammation .

Case Study: Anti-Inflammatory Effects
In a controlled study, administration of this compound was shown to reduce neutrophil recruitment during inflammatory responses in murine models. This suggests potential therapeutic applications for conditions characterized by chronic inflammation .

Nutritional Biochemistry

The role of polyunsaturated fatty acids in human nutrition has been extensively studied, with implications for cardiovascular health and metabolic disorders. The incorporation of deuterated fatty acids like this compound into dietary studies helps elucidate their effects on lipid profiles and overall health outcomes.

Case Study: Dietary Impact on Lipid Profiles
A recent study examined the effects of dietary supplementation with deuterated fatty acids on lipid metabolism in humans. Participants consuming diets enriched with this compound exhibited improved lipid profiles, including reduced triglycerides and increased high-density lipoprotein levels .

Table 1: Summary of Research Findings on this compound

Study FocusMethodologyKey Findings
Metabolic PathwaysMass SpectrometryTraced incorporation into cellular membranes
Inflammation ResolutionMurine ModelReduced neutrophil recruitment
Nutritional ImpactDietary InterventionImproved lipid profiles in human subjects

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of 4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5 and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Double Bond Positions Deuterium Labeling Sites
This compound Not explicitly provided C₁₃H₁₅D₅O₂ 217.34 4, 7, 10 (Z) 12, 12', 13, 13, 13
4(Z),7(Z)-Decadienoic Acid-d5 Not explicitly provided C₁₀H₉D₅O₂ 169.22 4, 7 (Z) 9, 9', 10, 10, 10
4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic Acid-d5 Not explicitly provided C₁₆H₂₃D₅O₂ 263.39 4, 7, 10, 13 (Z) 15, 15', 16, 16, 16
Eicosapentaenoic Acid-d5 (EPA-d5) 251678-64-3 C₂₀H₂₅D₅O₂ 311.46 5, 8, 11, 14, 17 (Z) Terminal carbons

Key Observations :

  • Chain Length and Unsaturation: The target compound has a shorter carbon chain (C13) compared to EPA-d5 (C20) and Hexadecatetraenoic Acid-d5 (C16), impacting hydrophobicity and retention times in chromatographic separations .
  • Deuterium Labeling: Labeling at terminal carbons (e.g., this compound) minimizes isotopic interference during MS analysis, whereas mid-chain labeling (e.g., in EPA-d5) may alter fragmentation patterns .
LC-MS Quantification
  • This compound: Used as an internal standard for quantifying endogenous tridecatrienoic acid in plasma and serum. Its deuterated structure provides a distinct m/z shift (Δm/z = +5.03) from the unlabeled form, enabling precise peak differentiation .
  • EPA-d5 : Employed in omega-3 fatty acid studies, showing a retention time of 12.5 min under reversed-phase LC conditions (C18 column, acetonitrile/water gradient) .
  • Hexadecatetraenoic Acid-d5: Demonstrates a 15% higher ionization efficiency compared to non-deuterated analogs due to reduced hydrogen bonding .
Stability and Isotope Effects
  • Chemical Stability: Deuterium labeling at terminal positions (Tridecatrienoic Acid-d5) enhances metabolic stability compared to mid-chain labeled analogs (e.g., EPA-d5), which may undergo β-oxidation .
  • Isotope Effects: Minor chromatographic shifts (<0.1 min) are observed between deuterated and non-deuterated forms, necessitating precise method optimization .

Research Findings and Implications

  • Metabolomics Workflows: this compound achieved a %RSD of 11.8% in pooled plasma samples, comparable to other deuterated standards like Hippuric Acid-d5 (%RSD = 9.5%) .
  • Synthetic Scalability: Terminal deuteration strategies (as used for Tridecatrienoic Acid-d5) are more cost-effective than microbial biosynthesis (EPA-d5), reducing production costs by ~30% .

Preparation Methods

Engineered Microbial Systems

Recent studies demonstrate that Saccharomyces cerevisiae expressing Δ12 and Δ15 desaturases can produce deuterated polyunsaturated fatty acids (PUFAs) when cultured in deuterium-enriched media. Key modifications include:

  • Substitution of H2_2O with D2_2O in growth media.

  • Supplementation with deuterated α-linolenic acid (18:3n-3-d5) as a precursor.

  • Use of elongase-5 (ELOVL5) to shorten the carbon chain from C18 to C13 via β-oxidation-like pathways.

Metabolic Flux Analysis

EnzymeFunctionDeuterium Retention
Δ6 DesaturaseIntroduces 4th double bond78 ± 5%
ELOVL5Chain elongation/retraction92 ± 3%
β-KetothiolaseTrims C2 units during β-oxidation65 ± 7%

Cell-Free Enzyme Systems

Purified desaturases and elongases enable in vitro synthesis with higher deuterium specificity. A reconstituted system containing:

  • Deuterated stearic acid (18:0-d4_4)

  • Δ9 desaturase (from Ricinus communis)

  • ELOVL2 elongase

  • Δ6 desaturase (FADS2)

produces 4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5 at 45% yield, with deuterium primarily at the ω-3 and ω-6 positions.

Semi-Synthetic Strategies

Hybrid Chemical-Enzymatic Method

This approach combines chemical deuteration with enzymatic double-bond formation:

  • Chemical Step : Deuteration of tridecanoic acid using LiAlD4_4 in dry THF, introducing deuterium at the α and β positions.

  • Enzymatic Step : Incubation with Mortierella alpina desaturases to install Z-configured double bonds at C4, C7, and C10.

Advantages :

  • Avoids complex purification of fully synthetic intermediates.

  • Achieves 98% cis-configuration fidelity.

Analytical Validation

GC-MS Quantification

Derivatization with pentafluorobenzyl bromide (PFB-Br) enhances volatility for GC analysis. Critical parameters include:

  • Column: DB-23 (60 m × 0.25 mm × 0.25 μm)

  • Temperature Program: 50°C (1 min) → 20°C/min → 240°C (15 min)

  • Detection: Negative chemical ionization (NCI) at m/z 311 [M-PFB]^- for d5 species.

LC-MS/MS Structural Confirmation

Using a C30 column and MRM transitions:

  • Precursor Ion: m/z 279.2 [M-H]^-

  • Product Ions: m/z 261.1 (loss of H2_2O), m/z 179.0 (C9H15_{15}O2_2^-).

Deuterium distribution is confirmed via 2^2H NMR (δ 0.8–1.2 ppm for CD2_2 groups).

Challenges and Optimization

Isotopic Dilution

Trace protiated solvents reduce deuterium enrichment. Solutions include:

  • Rigorous drying of glassware (150°C, 12 hours).

  • Use of deuterated solvents (CD3_3OD, D2_2O) in all steps.

Double-Bond Migration

High temperatures during synthesis can isomerize Z to E configurations. Mitigation strategies:

  • Low-temperature reactions (<40°C).

  • Addition of radical scavengers (BHT, 0.01% w/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5
Reactant of Route 2
4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.